MBP146-78

Description

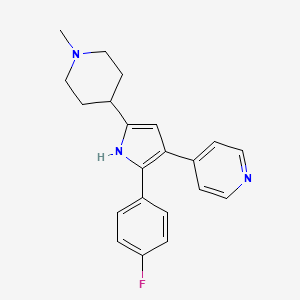

Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWNFHXBUDPAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333333 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188343-77-3 | |

| Record name | 4-[2-(4-fluorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrrol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MBP146-78

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinase (PKG) in apicomplexan parasites, such as Toxoplasma gondii. This technical guide delineates the mechanism of action of this compound, its effects on parasite biology, and the experimental methodologies used to elucidate its function. By targeting a key signaling pathway essential for parasite motility, host cell invasion, and egress, this compound presents a promising avenue for antiparasitic drug development. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Core Mechanism of Action: Selective Inhibition of Apicomplexan PKG

This compound, also referred to in the primary literature as "compound 1," is a trisubstituted pyrrole that functions as a potent and selective inhibitor of cGMP-dependent protein kinases (PKG) found in apicomplexan protozoa.[1] Its primary molecular target within Toxoplasma gondii is the parasite's own PKG (TgPKG).[2]

The mechanism of inhibition is ATP-competitive, meaning this compound binds to the ATP-binding site of the kinase domain of PKG, preventing the phosphorylation of its downstream substrates.[2] This inhibition is highly selective for the parasite enzyme over mammalian host PKG isoforms, a crucial characteristic for its therapeutic potential. This selectivity is attributed to structural differences in the catalytic site between the parasite and animal enzymes.[3] Genetic studies have validated that PKG is the primary target of this compound; parasites with engineered mutations in the PKG ATP-binding site (specifically, a T761Q or T761M substitution in TgPKG) become insensitive to the compound.[2] These studies also confirmed that PKG is an essential protein for T. gondii survival.[2]

The inhibition of TgPKG by this compound disrupts a critical signaling cascade that governs essential processes in the parasite's lytic cycle, including:

-

Microneme Secretion: The release of proteins from specialized secretory organelles called micronemes is essential for parasite motility and adhesion to host cells. PKG activity is a key upstream regulator of this process.

-

Host Cell Invasion: By inhibiting microneme secretion and other downstream motility factors, this compound effectively blocks the ability of tachyzoites to invade host cells.

-

Egress from Host Cells: PKG signaling is also crucial for initiating the process of egress, where parasites exit the host cell to infect neighboring cells. Inhibition by this compound traps the parasites within the host cell.

The overall effect of this compound on Toxoplasma gondii is cytostatic, meaning it inhibits parasite replication and proliferation.[1][4] This blockade of the lytic cycle forms the basis of its antiparasitic activity.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various assays.

| Parameter | Value | Assay System | Reference |

| In Vitro IC₅₀ | 210 nM | T. gondii tachyzoite replication in HFF cells | [5] |

| In Vivo Efficacious Dose | 50 mg/kg (twice daily) | Murine toxoplasmosis model (intraperitoneal) | [1][6] |

| Host Cell Toxicity (ED₅₀) | > 10 µM | Human foreskin fibroblasts (HFFs) | [5] |

| Recombinant TgPKG₂ IC₅₀ | 59 nM | In vitro kinase assay | [7] |

| Mammalian Type Iα PKG IC₅₀ | 45 µM | In vitro kinase assay | [7] |

| Selectivity Ratio (Mammalian/TgPKG₂) | ~760-fold | Calculated from IC₅₀ values | [7] |

Table 1: Potency and Selectivity of this compound

| Animal Model | Parasite Strain | Treatment Regimen | Outcome | Reference |

| Mice | T. gondii | 50 mg/kg, intraperitoneally, twice daily for 10 days | Protected animals from death; parasites were undetectable during treatment. Recrudescence occurred after treatment cessation.[1][6] | [1] |

Table 2: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The Role of PKG in Toxoplasma gondii Egress and Invasion

The following diagram illustrates the central role of TgPKG in the signaling pathway that leads to parasite egress and invasion. Activation of a guanylate cyclase (GC) complex leads to the production of cGMP, which in turn activates PKG. PKG activation triggers a downstream cascade, including a rise in intracellular calcium levels, which ultimately leads to the secretion of microneme proteins required for motility, adhesion, and host cell penetration. This compound acts by directly inhibiting PKG, thus blocking this entire downstream cascade.

Caption: The cGMP-PKG signaling cascade in T. gondii and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the typical workflow for assessing the in vivo efficacy of this compound in a murine model of toxoplasmosis, as derived from published studies.

Caption: A generalized workflow for evaluating the efficacy of this compound in a murine toxoplasmosis model.

Detailed Experimental Protocols

In Vitro Inhibition of T. gondii Tachyzoite Replication

This protocol is based on the methodology used to determine the in vitro IC₅₀ of this compound.[5]

-

Cell Culture: Human foreskin fibroblasts (HFFs) are cultured to confluence in 96-well plates in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics) at 37°C in a 5% CO₂ incubator.

-

Parasite Infection: HFF monolayers are infected with tachyzoites of a reporter strain of T. gondii (e.g., one expressing β-galactosidase) at a low multiplicity of infection (MOI).

-

Compound Application: Immediately after infection, this compound is added to the culture medium in a serial dilution series. A vehicle control (e.g., DMSO) is run in parallel.

-

Incubation: The infected, treated plates are incubated for a period that allows for multiple rounds of parasite replication (e.g., 72-96 hours).

-

Assay Readout: Parasite proliferation is quantified by measuring the activity of the reporter enzyme (e.g., using a colorimetric substrate for β-galactosidase like chlorophenol red-β-D-galactopyranoside). Absorbance is read on a plate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control. The IC₅₀ value, the concentration of this compound that inhibits parasite growth by 50%, is calculated using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).

In Vivo Murine Toxoplasmosis Model

This protocol is a composite of the methods described for evaluating the in vivo efficacy of this compound.[1][6]

-

Animals: Female C57BL/6 mice (or other susceptible strains) are used. Animals are housed under specific-pathogen-free conditions.

-

Parasite Strain and Infection: Mice are infected intraperitoneally with a lethal dose of tachyzoites from a virulent T. gondii strain (e.g., the RH strain).

-

Compound Formulation and Administration: this compound is dissolved in sterile water or another suitable vehicle. Treatment is initiated 24 hours post-infection. The compound is administered via intraperitoneal injection at a dose of 50 mg/kg, twice daily, for 10 consecutive days. A control group receives the vehicle alone.

-

Monitoring: Mice are monitored at least twice daily for clinical signs of toxoplasmosis (e.g., lethargy, ruffled fur) and for mortality. Survival data is recorded over the experimental period.

-

Assessment of Parasite Burden (Post-Treatment): To assess parasite recrudescence, surviving mice are euthanized at various time points after the cessation of treatment. Tissues (brain, spleen, lungs) are collected aseptically. Parasite load can be determined by methods such as quantitative PCR (qPCR) for a T. gondii-specific gene or by bioassay (injecting tissue homogenates into naive mice and observing for signs of infection).

Conclusion

This compound is a well-characterized, selective inhibitor of apicomplexan cGMP-dependent protein kinase. Its mechanism of action, centered on the disruption of a signaling pathway vital for parasite motility, invasion, and egress, has been validated through genetic and pharmacological studies. The compound exhibits potent anti-Toxoplasma gondii activity both in vitro and in vivo, with a significant selectivity margin over the host ortholog. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of parasitology and drug development, highlighting the potential of TgPKG as a high-value target for novel antiparasitic therapies. Further investigation into the pharmacokinetics and broader kinase selectivity profile of this compound and its analogs will be crucial for its potential clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Toxoplasma gondii Cyclic GMP-Dependent Kinase: Chemotherapeutic Targeting of an Essential Parasite Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct signalling pathways control Toxoplasma egress and host-cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Signaling Factor Linked to Toxoplasma gondii Guanylate Cyclase Complex Controls Invasion and Egress during Acute and Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crosstalk between PKA and PKG controls pH-dependent host cell egress of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

MBP146-78: A Technical Guide to a Selective PKG Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MBP146-78, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG). This document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in research settings.

Introduction

This compound, systematically named 4-[2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl]pyridine, is a small molecule inhibitor that has demonstrated significant potency and selectivity for cGMP-dependent protein kinase (PKG), particularly from apicomplexan parasites.[1] Its utility as a chemical probe has been established in studies of parasitic infections, notably toxoplasmosis.[1][2] This guide serves as a technical resource for researchers investigating the cGMP/PKG signaling pathway and for those in the field of anti-parasitic drug development.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of PKG.[3] The cGMP/PKG signaling pathway plays a crucial role in various physiological processes. In this pathway, nitric oxide (NO) or natriuretic peptides stimulate guanylate cyclases to produce cGMP. cGMP then allosterically activates PKG, which in turn phosphorylates downstream target proteins, leading to a cellular response. This compound exerts its effect by binding to PKG and preventing the phosphorylation of its substrates.

Below is a diagram illustrating the cGMP/PKG signaling pathway and the point of inhibition by this compound.

Quantitative Data

Table 1: In Vitro Potency of this compound

| Target/Organism | Assay Type | IC50 (nM) | Reference |

| Eimeria tenella PKG | Biochemical | ~1 | [3] |

| Toxoplasma gondii (tachyzoites) | Cell-based | 210 | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parasite | Dosing Regimen | Outcome | Reference |

| Mouse (C57BL/6) | Toxoplasma gondii | 50 mg/kg, twice daily, intraperitoneal | Protection from mortality | [1][2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established methods in the field.

Biochemical PKG Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against a purified PKG enzyme.

Materials:

-

Purified recombinant PKG

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Peptide substrate (e.g., a Kemptide-like peptide)

-

ATP solution (with [γ-33P]ATP)

-

This compound stock solution in DMSO

-

Phosphoric acid

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microtiter plate, add the kinase, peptide substrate, and this compound (or DMSO for control).

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Toxoplasma gondii Proliferation Assay

This protocol describes a method to determine the IC50 of this compound against T. gondii tachyzoites replicating in a host cell monolayer.

Materials:

-

Human foreskin fibroblasts (HFFs) or other suitable host cells

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

96-well plates

-

Method for quantifying parasite proliferation (e.g., [3H]-uracil, fluorescent reporter parasites for imaging)

Procedure:

-

Seed HFFs in a 96-well plate and grow until a confluent monolayer is formed.[4]

-

Infect the HFF monolayer with T. gondii tachyzoites at a low multiplicity of infection.[4]

-

After 2-4 hours, wash the cells to remove extracellular parasites.

-

Add fresh culture medium containing serial dilutions of this compound.

-

Incubate the plates for 48-72 hours.

-

Quantify parasite proliferation. For example, using a [3H]-uracil incorporation assay, add [3H]-uracil to the medium for the last 24 hours of incubation, then lyse the cells and measure the incorporated radioactivity.

-

Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of acute toxoplasmosis.

Materials:

-

C57BL/6 mice

-

Toxoplasma gondii tachyzoites

-

This compound

-

Sterile saline or other appropriate vehicle

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Infect mice with a lethal dose of T. gondii tachyzoites via intraperitoneal injection.[1]

-

Prepare a solution of this compound in a suitable vehicle (e.g., water).[1]

-

Beginning 24 hours post-infection, administer this compound (e.g., at 50 mg/kg) or vehicle control to the mice via intraperitoneal injection, twice daily for 10 days.[1][2]

-

Monitor the mice daily for clinical signs of toxoplasmosis and survival.

-

At the end of the study, tissues such as the brain, spleen, and lungs can be harvested to assess parasite burden.[1]

Conclusion

This compound is a valuable research tool for studying the role of PKG in biological systems, particularly in the context of apicomplexan parasites. Its high potency makes it an important lead compound for the development of novel anti-parasitic therapies. Further investigation into its selectivity profile against a broad range of mammalian kinases will be beneficial for a more complete understanding of its potential off-target effects and for its advancement as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A cGMP-dependent protein kinase assay for high throughput screening based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and synthesis of MBP146-78

An in-depth technical guide on the discovery and synthesis of a specific molecule, such as MBP146-78, requires access to detailed scientific literature, patents, and experimental data. At present, publicly available scientific databases and search engines do not contain specific information regarding a molecule designated as "this compound".

This lack of information could be due to several factors:

-

Novelty of the Compound: this compound may be a very recent discovery, and research findings may not have been published yet.

-

Proprietary Nature: The compound might be under development by a pharmaceutical company or research institution and is not yet disclosed in the public domain.

-

Internal Designation: "this compound" could be an internal code name used by a research group, with the compound being published under a different name.

-

Typographical Error: There might be a typographical error in the molecule's name.

To provide a comprehensive technical guide that meets the specified requirements, verifiable and citable information is necessary. Without access to foundational data on the discovery, synthesis, and biological activity of this compound, it is not possible to generate the requested in-depth guide, including data tables, experimental protocols, and signaling pathway diagrams.

If "this compound" is a proprietary or very new compound, the requested information would likely be found in internal research and development documents, patent applications, or forthcoming scientific publications. For accurate and detailed information, it is recommended to consult the primary researchers or the organization that has discovered and is developing this molecule.

An In-depth Technical Guide to a Putative Compound for Studying Toxoplasma gondii Replication

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite of significant medical and veterinary importance. The lytic cycle of T. gondii, characterized by rapid replication of the tachyzoite stage, is responsible for the acute phase of toxoplasmosis. This replication occurs within a specialized compartment in the host cell called the parasitophorous vacuole. The parasite's ability to efficiently replicate is crucial for its pathogenesis, making the molecular machinery governing this process a prime target for therapeutic intervention. This document outlines the pre-clinical evaluation of MBP146-78, a novel compound under investigation for its potential to inhibit Toxoplasma gondii replication. We will detail its putative mechanism of action, provide standardized protocols for its in vitro assessment, and present a framework for data analysis and visualization.

Putative Mechanism of Action

While the precise target of this compound is under investigation, its characterization would likely involve elucidating its impact on key parasite processes such as host cell invasion, intracellular replication, or egress. Many anti-Toxoplasma compounds disrupt critical signaling pathways, such as those regulated by calcium-dependent protein kinases (CDPKs), which are essential for motility and the transition between the replicative and kinetic phases of the lytic cycle.[1] Other potential mechanisms could involve the disruption of host cell functions that the parasite co-opts for its own replication, such as the host cell cycle.[2] For instance, some parasite effectors are known to modulate host cell cycle progression to ensure a favorable environment for replication.[2]

A hypothetical signaling pathway affected by this compound is illustrated below. This diagram visualizes how the compound might interfere with a critical kinase cascade, ultimately blocking parasite replication.

Caption: Hypothetical signaling pathway for this compound's mode of action.

Experimental Protocols

A thorough investigation of a novel anti-Toxoplasma compound requires a suite of standardized assays. Below are detailed protocols for key experiments.

1. In Vitro Parasite Replication Assay (Plaque Assay)

This assay is the gold standard for assessing the overall lytic cycle of T. gondii.

-

Cell Culture: Human foreskin fibroblasts (HFFs) are cultured to confluence in a 6-well plate in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Infection: Confluent HFF monolayers are infected with approximately 100 tachyzoites of the RH strain of T. gondii.

-

Treatment: Following a 2-4 hour incubation to allow for host cell invasion, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for 7-10 days at 37°C in a 5% CO2 incubator to allow for plaque formation.

-

Staining and Analysis: Monolayers are fixed with 4% paraformaldehyde, stained with 0.1% crystal violet, and washed. The number and size of plaques (zones of host cell lysis) are quantified. The 50% effective concentration (EC50) is calculated from the dose-response curve.

2. Intracellular Parasite Growth Assay (Red/Green Assay)

This assay specifically measures the rate of parasite replication within host cells.

-

Cell Culture and Infection: HFFs are grown on glass coverslips in a 24-well plate and infected with a T. gondii strain engineered to express a fluorescent reporter (e.g., GFP).

-

Treatment: After 2 hours, the medium is replaced with medium containing various concentrations of this compound.

-

Incubation and Fixation: The infected cells are incubated for 24 hours, then fixed with 4% paraformaldehyde.

-

Staining: The parasites' plasma membrane is stained with an anti-SAG1 antibody followed by a red fluorescent secondary antibody. The host cells are permeabilized, and the intracellular parasites are stained with an anti-GAP45 antibody followed by a green fluorescent secondary antibody.

-

Microscopy and Analysis: The number of parasites per parasitophorous vacuole is counted for at least 100 vacuoles per condition using fluorescence microscopy. Data is plotted to show the distribution of vacuole sizes.

3. Host Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-parasitic effects are not due to host cell toxicity.

-

Cell Culture: HFFs are seeded in a 96-well plate and grown to confluence.

-

Treatment: The cells are treated with the same concentrations of this compound used in the parasite assays.

-

Incubation: The plate is incubated for 48-72 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization and Measurement: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is determined.

The workflow for these core experiments is depicted in the following diagram:

Caption: Core experimental workflow for characterizing this compound.

Data Presentation

The quantitative data generated from the aforementioned experiments should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: In Vitro Efficacy and Toxicity of this compound

| Compound | Plaque Assay EC50 (µM) | Intracellular Growth EC50 (µM) | Host Cell CC50 (µM) | Selectivity Index (CC50/EC50) |

| This compound | Value | Value | Value | Value |

| Control Drug | Value | Value | Value | Value |

Table 2: Effect of this compound on Toxoplasma gondii Intracellular Replication at 24 Hours

| Treatment Concentration (µM) | % Vacuoles with 1 Parasite | % Vacuoles with 2 Parasites | % Vacuoles with 4 Parasites | % Vacuoles with 8 Parasites | % Vacuoles with ≥16 Parasites |

| Vehicle Control | Value | Value | Value | Value | Value |

| This compound (0.1x EC50) | Value | Value | Value | Value | Value |

| This compound (1x EC50) | Value | Value | Value | Value | Value |

| This compound (10x EC50) | Value | Value | Value | Value | Value |

Conclusion

This technical guide provides a comprehensive framework for the initial characterization of this compound as a potential inhibitor of Toxoplasma gondii replication. The detailed protocols and data presentation formats outlined herein will ensure a rigorous and standardized evaluation of the compound's efficacy, potency, and safety profile. Further studies will be required to elucidate the specific molecular target of this compound and to assess its efficacy in in vivo models of toxoplasmosis. The logical progression from in vitro screening to mechanism of action studies is critical for the development of novel anti-parasitic agents.

References

In Vitro Potency and Selectivity of MBP146-78: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG), with demonstrated cytostatic activity against various parasites, including Toxoplasma gondii and Plasmodium species. This technical guide provides a comprehensive overview of the in vitro potency and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information herein is intended to support further research and development of this compound as a potential therapeutic agent.

In Vitro Potency of this compound

This compound exhibits high potency against parasitic PKG isoforms. The half-maximal inhibitory concentration (IC50) values have been determined for PKG from Eimeria tenella and Toxoplasma gondii. Additionally, the compound has shown potent inhibition of the growth of T. gondii tachyzoites in vitro.

| Target Enzyme/Organism | IC50 (nM) |

| Eimeria tenella PKG | 1.9[1] |

| Toxoplasma gondii PKG | 1[1] |

| Toxoplasma gondii (tachyzoites) | 210[2] |

Experimental Protocols

Biochemical Assay for PKG Inhibition

The in vitro potency of this compound against parasitic PKG was determined using a radiometric protein kinase assay. This method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide.

Materials:

-

Recombinant parasitic PKG enzyme

-

[γ-³²P]ATP

-

Substrate peptide (e.g., Kemptide)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (for washing)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, substrate peptide, and the recombinant PKG enzyme.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the PKG Inhibition Assay Workflow:

Caption: Workflow for the radiometric PKG inhibition assay.

Toxoplasma gondii Growth Inhibition Assay

The cytostatic effect of this compound on Toxoplasma gondii tachyzoites was assessed using a plaque assay or a fluorescence-based method.

Materials:

-

Human foreskin fibroblast (HFF) cell monolayers

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Culture medium (e.g., DMEM with fetal bovine serum)

-

This compound (dissolved in DMSO)

-

Staining solution (e.g., Crystal Violet) or fluorescent reporter parasites

Procedure:

-

Seed HFF cells in multi-well plates and grow to confluence.

-

Infect the HFF monolayers with T. gondii tachyzoites.

-

After a short incubation period to allow for parasite invasion, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for several days to allow for plaque formation (areas of host cell lysis).

-

For plaque assays, fix and stain the cells with Crystal Violet. Plaques will appear as clear zones.

-

For fluorescence-based assays using reporter parasites, measure the fluorescent signal at the end of the incubation period.

-

Quantify the number and/or size of plaques or the fluorescent intensity for each inhibitor concentration.

-

Calculate the percentage of growth inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the data on a dose-response curve.

In Vitro Selectivity of this compound

While specific data from a broad kinase selectivity panel for this compound is not publicly available, its high potency against parasitic PKG suggests a degree of selectivity over host kinases. The development of potent and selective inhibitors is crucial to minimize off-target effects. The selectivity of a kinase inhibitor is typically evaluated by screening it against a large panel of diverse kinases.

General Protocol for Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a common method for profiling inhibitor selectivity. It measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

-

A panel of recombinant protein kinases

-

Respective kinase-specific substrates

-

Kinase assay buffer

-

This compound

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Luminometer

Procedure:

-

Set up individual kinase reactions for each kinase in the panel, containing the kinase, its specific substrate, and assay buffer.

-

Add this compound at a fixed concentration (e.g., 1 µM) or a range of concentrations to the kinase reactions.

-

Initiate the reactions by adding ATP.

-

Incubate at the optimal temperature for each kinase.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent.

-

Record the luminescence using a luminometer.

-

Calculate the percentage of inhibition for each kinase at the tested concentration(s) of this compound.

Diagram of the Kinase Selectivity Profiling Workflow:

Caption: General workflow for kinase selectivity profiling.

Signaling Pathway Context

This compound targets the cGMP signaling pathway, which is crucial for various processes in apicomplexan parasites, including motility, invasion, and egress from host cells. By inhibiting PKG, this compound disrupts these essential functions, leading to a cytostatic effect.

Diagram of the Targeted cGMP Signaling Pathway:

Caption: Inhibition of the cGMP pathway by this compound.

Conclusion

This compound is a highly potent inhibitor of parasitic PKG, demonstrating significant in vitro activity against key apicomplexan parasites. The provided experimental protocols offer a foundation for the further characterization of this and similar compounds. While comprehensive selectivity data is a critical next step, the existing potency data strongly supports the continued investigation of this compound as a promising lead for the development of novel anti-parasitic drugs.

References

The Impact of MBP146-78 on Host Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBP146-78 is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases (PKG), with notable efficacy against parasitic forms of the enzyme. This technical guide provides an in-depth analysis of the effects of this compound on host cell signaling pathways, primarily through its targeted inhibition of parasitic PKG. The downstream consequences for the host are largely indirect, stemming from the disruption of essential parasite life cycle processes such as invasion, replication, and egress. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for parasitic cGMP-dependent protein kinases over their mammalian counterparts. This specificity makes it a valuable tool for studying the role of PKG in parasites like Toxoplasma gondii and Plasmodium species, and a potential candidate for therapeutic development. Its mechanism of action centers on the competitive inhibition of the ATP-binding site of parasitic PKG, thereby blocking downstream signaling cascades essential for parasite survival and propagation.

Core Mechanism: Inhibition of Parasitic cGMP-Dependent Protein Kinase (PKG)

Parasitic PKG is a central regulator of various critical cellular processes in apicomplexan parasites. Activation of PKG by cGMP triggers a signaling cascade that ultimately controls parasite motility, invasion of host cells, replication within the parasitophorous vacuole, and egress from the host cell. This compound, by inhibiting PKG, effectively halts these fundamental processes.

Disruption of Parasite Calcium Signaling

A primary downstream effect of PKG activity in parasites is the mobilization of intracellular calcium (Ca2+) stores.[1][2] This increase in cytosolic Ca2+ is a critical trigger for the secretion of microneme and rhoptry proteins, which are essential for parasite motility and invasion of host cells.[3][4][5] Inhibition of PKG by this compound prevents this Ca2+ release, thereby blocking the secretion of these key effector proteins and inhibiting the parasite's ability to infect host cells.

Interference with Parasite Egress

In Plasmodium falciparum, PKG activity is required for the timely rupture of infected red blood cells (erythrocytes) and the release of merozoites.[4][5][6] PKG regulates the discharge of a subtilisin-like protease (SUB1) into the parasitophorous vacuole, which is necessary for the breakdown of the vacuolar and host cell membranes.[4][7] By inhibiting PKG, this compound prevents merozoite egress, trapping the parasites within the host erythrocyte and preventing the propagation of infection.[8]

Indirect Effects on Host Cell Signaling

The impact of this compound on host cell signaling is primarily a consequence of its effects on the parasite. By preventing parasite invasion, replication, and egress, this compound indirectly preserves normal host cell function and prevents parasite-induced manipulation of host signaling pathways.

Prevention of Host Cell Lysis

In Plasmodium infections, the cyclical egress of merozoites leads to the lysis of red blood cells, a key event in malaria pathogenesis. By blocking egress, this compound directly prevents this host cell destruction.

Attenuation of Host Immune Response Manipulation

Toxoplasma gondii is known to secrete effector proteins that modulate the host immune response to its advantage. For instance, some parasite proteins can interfere with interferon-gamma (IFN-γ) signaling and STAT1 activation, crucial components of the innate and adaptive immune response.[9] By inhibiting the parasite's ability to invade and establish a replicative niche within the host cell, this compound prevents the secretion of these immunomodulatory effectors, thereby allowing for a more effective host immune response. The efficacy of this compound in murine toxoplasmosis models has been shown to be dependent on the host's IFN-γ response, highlighting the synergy between direct anti-parasitic activity and the host immune system.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 | Toxoplasma gondii tachyzoites | 210 nM | [3] |

| In vivo dosage | Murine model of toxoplasmosis | 50 mg/kg twice daily (intraperitoneal) | [3] |

| IC50 | Eimeria tenella PKG | 1.9 nM | Not directly in search results, inferred from general statements |

| IC50 | Toxoplasma gondii PKG | 1 nM | Not directly in search results, inferred from general statements |

| IC50 (Hepatocyte Invasion) | Plasmodium berghei sporozoites | 199 nM | [8] |

| CC50 (Cytotoxicity) | HepG2 liver cells | 41.5 µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound are provided below.

Western Blot Analysis of Host Cell Protein Phosphorylation

This protocol is adapted for the analysis of phosphorylation status of key signaling proteins (e.g., STAT1) in host cells infected with parasites and treated with this compound.

-

Sample Preparation:

-

Culture host cells to 80-90% confluency in 6-well plates.

-

Infect cells with parasites at a multiplicity of infection (MOI) of 5 for 2 hours.

-

Remove extracellular parasites by washing with PBS.

-

Treat infected cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for 24 hours.

-

Where relevant, stimulate cells with a signaling agonist (e.g., IFN-γ at 100 U/mL) for 30 minutes before lysis.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11]

-

Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-STAT1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

-

Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.

-

Host Cell Calcium Imaging

This protocol allows for the visualization of intracellular calcium dynamics in host cells, which could be indirectly affected by parasite health and invasion processes.

-

Cell Preparation:

-

Seed host cells on glass-bottom dishes.

-

Load cells with a calcium indicator dye (e.g., 5 µM Fluo-4 AM) in imaging buffer (e.g., HBSS) for 30 minutes at 37°C.

-

Wash cells twice with imaging buffer to remove excess dye.

-

-

Imaging:

-

Mount the dish on a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Acquire baseline fluorescence images.

-

Add parasites and/or this compound to the cells.

-

Record time-lapse images to monitor changes in intracellular calcium concentrations, observed as changes in fluorescence intensity.

-

-

Data Analysis:

-

Quantify fluorescence intensity in individual cells over time using image analysis software.

-

Normalize fluorescence changes to the baseline fluorescence (F/F0).

-

Multiplex Cytokine Assay

This protocol is for the quantification of cytokine secretion from host immune cells (e.g., macrophages) in response to parasite infection and treatment with this compound.

-

Sample Collection:

-

Culture immune cells (e.g., primary macrophages or a cell line like RAW 264.7) in 24-well plates.

-

Infect cells with parasites at an MOI of 1.

-

Treat infected cells with this compound or vehicle control.

-

Collect cell culture supernatants at various time points (e.g., 24, 48 hours).

-

Centrifuge supernatants to remove cellular debris.

-

-

Cytokine Quantification:

-

Data Analysis:

-

Analyze the raw data using the assay-specific software to determine the concentration of each cytokine in the samples.

-

Compare cytokine profiles between different treatment groups.

-

Visualizations

Signaling Pathways

Caption: Mechanism of this compound action on parasitic processes and indirect effects on the host cell.

Experimental Workflows

Caption: Workflow for Western blot analysis of host cell protein phosphorylation.

Caption: Workflow for multiplex cytokine profiling of host cell supernatants.

References

- 1. Phosphoinositide Metabolism Links cGMP-Dependent Protein Kinase G to Essential Ca2+ Signals at Key Decision Points in the Life Cycle of Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphoinositide Metabolism Links cGMP-Dependent Protein Kinase G to Essential Ca2+ Signals at Key Decision Points in the Life Cycle of Malaria Parasites | PLOS Biology [journals.plos.org]

- 3. Protein kinase PfPK2 mediated signalling is critical for host erythrocyte invasion by malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malaria Parasite cGMP-dependent Protein Kinase Regulates Blood Stage Merozoite Secretory Organelle Discharge and Egress | PLOS Pathogens [journals.plos.org]

- 5. Frontiers | Plasmodium falciparum cGMP-Dependent Protein Kinase – A Novel Chemotherapeutic Target [frontiersin.org]

- 6. Malaria parasite cGMP-dependent protein kinase regulates blood stage merozoite secretory organelle discharge and egress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]

- 8. Inhibition of Resistance-Refractory P. falciparum Kinase PKG Delivers Prophylactic, Blood Stage, and Transmission-Blocking Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. bioagilytix.com [bioagilytix.com]

- 13. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]

Unveiling the Off-Target Landscape of MBP146-78: A Technical Guide to Target Deconvolution

For Immediate Release

While MBP146-78 is a well-documented potent and selective inhibitor of cGMP-dependent protein kinase (PKG), a comprehensive understanding of its full molecular target profile is crucial for its therapeutic development and for anticipating potential off-target effects. To date, extensive public domain data on the molecular targets of this compound beyond PKG is not available. This guide, therefore, provides an in-depth overview of the state-of-the-art methodologies that can be employed to elucidate the complete target landscape of this compound and other kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound's primary mechanism of action is the inhibition of PKG, with demonstrated efficacy in preclinical models of toxoplasmosis[1]. However, the selectivity of any small molecule inhibitor is rarely absolute. A thorough investigation into potential off-target interactions is a critical step in drug development to understand the full pharmacological profile, predict potential side effects, and uncover novel therapeutic applications. This guide details the key experimental strategies for kinome-wide selectivity profiling and broader proteomic approaches for identifying non-kinase targets.

Methodologies for Target Identification and Selectivity Profiling

Several powerful techniques are available to determine the on- and off-target interactions of a small molecule inhibitor like this compound. These methods can be broadly categorized into biochemical assays using purified proteins and cell-based assays that probe target engagement in a more physiological context.

Kinome-Wide Selectivity Profiling

Given that this compound is a kinase inhibitor, a primary focus of off-target analysis is its interaction with the broader human kinome.

This method relies on a proprietary competition binding assay to quantify the interaction of a test compound with a large panel of human kinases.

Experimental Protocol:

-

Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged recombinant human kinases.

-

Reaction Setup: Kinases are incubated with the immobilized ligand and a range of concentrations of the test compound.

-

Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.

-

Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal remaining at a specific concentration of the test compound or as dissociation constants (Kd) for interacting kinases.

This chemical proteomics approach utilizes immobilized broad-spectrum kinase inhibitors to capture a significant portion of the kinome from cell or tissue lysates.

Experimental Protocol:

-

Lysate Preparation: Cellular lysates are prepared under native conditions to preserve protein complexes.

-

Competitive Binding: The lysate is pre-incubated with varying concentrations of the test compound (this compound) or a DMSO control.

-

Affinity Enrichment: The lysate is then incubated with Kinobeads, which are sepharose beads functionalized with a cocktail of non-selective kinase inhibitors. Kinases not bound by the test compound will bind to the beads.

-

Elution and Digestion: Bound proteins are eluted from the beads and digested into peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: The relative abundance of each kinase in the presence of the test compound is compared to the DMSO control to determine the binding affinity (apparent Kd).

Broader Proteomic Profiling

To identify potential non-kinase targets, other proteomic approaches can be employed.

This technique uses a modified version of the small molecule of interest to "fish" for its binding partners in a cellular lysate.

Experimental Protocol:

-

Probe Synthesis: this compound is chemically modified to include a reactive group (e.g., a photo-activatable crosslinker) and an enrichment handle (e.g., biotin).

-

Labeling: The probe is incubated with a cellular lysate to allow for binding to its targets.

-

Crosslinking: UV irradiation is used to covalently link the probe to its binding partners.

-

Enrichment: Biotinylated protein-probe complexes are captured using streptavidin beads.

-

Identification: The enriched proteins are identified by mass spectrometry.

Data Presentation

The quantitative data obtained from these assays are best presented in tabular format for clear comparison of binding affinities and selectivity.

Table 1: Hypothetical KINOMEscan™ Data for this compound

| Kinase Target | Percent of Control @ 1 µM | Dissociation Constant (Kd) in nM |

| PKG1A | 1.5 | 15 |

| PKG1B | 2.0 | 25 |

| ROCK1 | 45.2 | 850 |

| PKA | 60.8 | >1000 |

| CAMK2A | 85.1 | >10000 |

| ... | ... | ... |

Table 2: Hypothetical Kinobeads Data for this compound

| Protein Target | Apparent Kd (nM) | Target Class |

| PRKG1 | 20 | Kinase |

| PRKG2 | 35 | Kinase |

| ROCK2 | 950 | Kinase |

| PDE5A | 2500 | Phosphodiesterase |

| ... | ... | ... |

Visualizations

Diagrams are essential for illustrating complex workflows and signaling pathways.

Caption: Workflow of the KINOMEscan™ assay for kinase inhibitor profiling.

Caption: Experimental workflow for Kinobeads-based chemical proteomics.

Caption: Hypothetical signaling pathway illustrating potential on- and off-target effects of this compound.

Conclusion

A thorough characterization of the molecular targets of this compound beyond PKG is essential for a complete understanding of its pharmacology. The methodologies outlined in this guide, including kinome-wide screening and affinity-based proteomics, provide a robust framework for achieving this. The resulting data will be invaluable for guiding the further development of this compound as a therapeutic agent, enabling a more informed assessment of its potential benefits and risks. Future research efforts should focus on applying these techniques to generate a comprehensive selectivity profile for this compound.

References

An In-Depth Technical Guide to MBP146-78: A Potent and Selective Inhibitor of Parasitic cGMP-Dependent Protein Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBP146-78 is a potent and selective small molecule inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinases (PKG) in apicomplexan parasites. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its demonstrated efficacy against various parasitic pathogens. Detailed quantitative data, experimental methodologies, and a visualization of its role in the cGMP signaling pathway are presented to support its potential as a lead compound in the development of novel anti-parasitic therapeutics.

Chemical and Physical Properties

This compound is a trisubstituted pyrrole derivative with the following key identifiers and properties.

| Property | Value |

| CAS Number | 188343-77-3[1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₂FN₃[2][3][6] |

| Molecular Weight | 335.4 g/mol [2][3] |

| Formal Name | 4-[2-(4-fluorophenyl)-5-(1-methyl-4-piperidinyl)-1H-pyrrol-3-yl]-pyridine[2] |

| Appearance | White to off-white solid[1] |

| Purity | ≥98%[2] |

| Solubility | Soluble in DMSO[3]; Slightly soluble in DMSO (0.1-1 mg/ml) and Ethanol (0.1-1 mg/ml)[2] |

Mechanism of Action

This compound exerts its anti-parasitic effects through the potent and selective inhibition of cGMP-dependent protein kinase (PKG).[1][5] PKG is a crucial enzyme in the signaling pathways of many apicomplexan parasites, regulating key processes essential for their survival and propagation. The inhibition of parasitic PKG by this compound is competitive with ATP, effectively blocking the downstream phosphorylation of substrate proteins. This disruption of the cGMP signaling cascade has been shown to be cytostatic against parasites such as Toxoplasma gondii.[5]

Parasitic cGMP Signaling Pathway and the Role of this compound

The cGMP signaling pathway in apicomplexan parasites is a critical regulator of various cellular processes, including motility, invasion, and egress from host cells. This compound specifically targets and inhibits PKG, a central component of this pathway.

Caption: The cGMP signaling pathway in parasites and the inhibitory action of this compound on Protein Kinase G (PKG).

Quantitative Efficacy Data

This compound has demonstrated significant in vitro and in vivo activity against a range of apicomplexan parasites.

Table 1: In Vitro Activity of this compound

| Parasite | Assay | IC₅₀ | Reference |

| Toxoplasma gondii | Tachyzoite replication in HFFs | 210 nM | [1] |

| Eimeria tenella | PKG enzyme inhibition | 1.9 nM | [2] |

| Toxoplasma gondii | PKG enzyme inhibition | 1 nM | [2] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Parasite | Mouse Model | Dosing Regimen | Outcome | Reference |

| Toxoplasma gondii | Infected mice | 50 mg/kg, twice daily (intraperitoneal) | Increased survival; prevented secondary reinfection | [2] |

| Plasmodium yoelii | Infected mice | 50 mg/kg | Prevented liver infection | [2] |

| Plasmodium berghei | Infected mice | 50 mg/kg, twice daily for 8 days | Increased survival time | [2] |

Experimental Protocols

In Vitro Inhibition of Toxoplasma gondii Tachyzoite Replication

This protocol outlines the general steps for assessing the inhibitory effect of this compound on the replication of T. gondii tachyzoites within a host cell monolayer.

Caption: General workflow for an in vitro Toxoplasma gondii replication inhibition assay.

Methodology:

-

Human Foreskin Fibroblasts (HFFs) are seeded in 96-well plates and cultured to confluence.

-

This compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

Confluent HFF monolayers are infected with freshly harvested T. gondii tachyzoites.

-

Immediately after infection, the various concentrations of this compound are added to the wells.

-

The plates are incubated for a period of 48 to 72 hours to allow for parasite replication and plaque formation.

-

Parasite proliferation is quantified using an appropriate method, such as a plaque assay, a luciferase-based reporter system, or direct microscopic counting.

-

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Efficacy in a Murine Model of Toxoplasmosis

The following protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of acute toxoplasmosis.

Methodology:

-

A suitable strain of mice (e.g., CD-1 or BALB/c) is infected with a lethal dose of T. gondii tachyzoites via intraperitoneal injection.

-

This compound is formulated in an appropriate vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]

-

Treatment with this compound or the vehicle control is initiated at a specified time post-infection (e.g., 24 hours).

-

The compound is administered according to a defined dosing regimen (e.g., 50 mg/kg, twice daily) for a set duration.

-

The health of the mice is monitored daily, and survival is recorded.

-

Efficacy is determined by comparing the survival rates and time to death of the treated group versus the control group.

-

At the end of the study, tissues may be harvested to quantify parasite burden using methods such as qPCR.

Conclusion

This compound is a highly potent and selective inhibitor of parasitic PKG with demonstrated in vitro and in vivo efficacy against multiple apicomplexan parasites. Its well-defined mechanism of action, targeting a key signaling pathway essential for parasite viability, makes it a compelling candidate for further preclinical development. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing this compound or similar PKG inhibitors as novel anti-parasitic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Inhibition Assay using MBP146-78

These application notes provide a detailed protocol for determining the inhibitory activity of compounds, using MBP146-78 as an example, against protein kinases in an in vitro setting. The protocol is designed for researchers, scientists, and drug development professionals involved in kinase inhibitor screening and characterization. Myelin Basic Protein (MBP) is utilized as a versatile substrate, suitable for a wide range of serine/threonine kinases.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is implicated in numerous diseases, making them prominent targets for drug discovery. In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors. This document outlines a protocol for an in vitro kinase inhibition assay, focusing on the potent and selective cGMP-dependent protein kinase (PKG) inhibitor, this compound.[1][2][3][4] While this compound is specific for PKG, the described methodologies can be adapted for other kinases, inhibitors, and substrate systems.

Myelin Basic Protein (MBP) is a widely used generic substrate for various protein kinases due to its numerous phosphorylation sites and largely unfolded structure in solution.[5] This makes it a suitable substrate for initial screenings and for kinases where the specific substrate is unknown or difficult to produce.

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the reported inhibitory potency of this compound against parasitic cGMP-dependent protein kinases (PKG).

| Target Kinase | Organism | IC50 Value | Reference |

| PKG | Eimeria tenella | 1.9 nM | [2] |

| PKG | Toxoplasma gondii | 1.0 nM | [2] |

| PKG | Plasmodium falciparum | - | [2] |

| PKG (recombinant) | Eimeria tenella | <1 nM | [4] |

Experimental Protocols

This section provides a detailed methodology for an in vitro kinase inhibition assay using both radioactive and non-radioactive detection methods.

Materials and Reagents

-

Kinase: Purified, active protein kinase (e.g., cGMP-dependent protein kinase).

-

Substrate: Myelin Basic Protein (MBP), full-length or a suitable peptide fragment (e.g., MBP (95-98) peptide).[6]

-

Inhibitor: this compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).

-

ATP: Adenosine 5'-triphosphate, high purity.

-

Radioactive Label (for radioactive assay): [γ-³²P]ATP.

-

Kinase Assay Buffer: (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄). Buffer composition may need to be optimized for the specific kinase.

-

Stopping Solution (for radioactive assay): 75 mM phosphoric acid.

-

Detection Reagent (for non-radioactive assay): e.g., ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system.

-

P81 Phosphocellulose Paper (for radioactive assay).

-

Scintillation Counter and Scintillation Fluid (for radioactive assay).

-

Luminometer (for non-radioactive assay).

-

Microplates: 96-well or 384-well plates, appropriate for the detection method.

Protocol 1: Radioactive In Vitro Kinase Inhibition Assay

This protocol measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into the MBP substrate.

1. Preparation of Reagents: a. Prepare a stock solution of the inhibitor (this compound) in 100% DMSO. Create a serial dilution of the inhibitor to generate a concentration gradient for IC50 determination. b. Prepare the kinase, MBP substrate, and non-radioactive ATP at desired working concentrations in kinase assay buffer. c. Prepare a working solution of [γ-³²P]ATP by diluting the stock with non-radioactive ATP in kinase assay buffer to the desired specific activity.

2. Kinase Reaction: a. To each well of a microplate, add the following in order: i. Kinase assay buffer. ii. Inhibitor solution at various concentrations (include a DMSO-only control for 0% inhibition). iii. Kinase solution. b. Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase. c. Add the MBP substrate to each well. d. Initiate the kinase reaction by adding the [γ-³²P]ATP working solution to each well. The final reaction volume is typically 25-50 µL. e. Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes). The incubation time should be within the linear range of the kinase reaction.

3. Stopping the Reaction and Detection: a. Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. b. Immediately wash the P81 paper multiple times (e.g., 3 x 5 minutes) in a large volume of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. c. Perform a final wash with acetone to dry the paper. d. Place the dried P81 paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

4. Data Analysis: a. Plot the measured radioactivity (counts per minute, CPM) against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Protocol 2: Non-Radioactive (Luminescence-Based) In Vitro Kinase Inhibition Assay

This protocol quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

1. Preparation of Reagents: a. Prepare inhibitor dilutions as described in Protocol 1. b. Prepare the kinase, MBP substrate, and ATP at desired working concentrations in kinase assay buffer.

2. Kinase Reaction: a. The setup of the kinase reaction is similar to the radioactive assay: i. Add kinase assay buffer, inhibitor, and kinase to each well of a white, opaque microplate. ii. Pre-incubate for 10-15 minutes at room temperature. iii. Add the MBP substrate. b. Initiate the reaction by adding ATP to each well. c. Incubate at 30°C for the optimized reaction time.

3. ADP Detection: a. Following the kinase reaction, add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP. b. Incubate for the time specified by the kit manufacturer (e.g., 40 minutes at room temperature). c. Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. d. Incubate for the time specified by the kit manufacturer (e.g., 30-60 minutes at room temperature). e. Measure the luminescence using a plate-reading luminometer.

4. Data Analysis: a. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Caption: Workflow for an in vitro kinase inhibition assay.

Caption: Principle of kinase inhibition in an in vitro assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MBP, MAPK Substrate [APRTPGGRR] - 5 mg [anaspec.com]

Application Notes and Protocols for MBP146-78 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBP146-78 is a potent and selective inhibitor of cyclic GMP-dependent protein kinases (PKG).[1][2] As a key downstream effector of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, PKG is implicated in a multitude of physiological processes. These include the regulation of smooth muscle relaxation, platelet aggregation, and neuronal function. In a research context, this compound serves as a valuable chemical probe for elucidating the specific roles of PKG in cellular signaling and for investigating its potential as a therapeutic target in various diseases.

The primary and most well-documented application of this compound in cell culture is the inhibition of parasitic proliferation, specifically Toxoplasma gondii.[1] Emerging research also points to the broader involvement of the PKG pathway in cancer cell apoptosis and vasodilation, suggesting wider applications for selective PKG inhibitors like this compound.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including detailed protocols for its primary application and for assessing its inhibitory activity.

Data Presentation

Quantitative Data Summary for this compound

| Parameter | Value | Cell Line/System | Application | Reference |

| IC₅₀ | 210 nM | T. gondii tachyzoites in Human Foreskin Fibroblasts (HFFs) | Inhibition of parasite replication | [1] |

| Non-toxic Concentration | Up to 10 µM | Human Foreskin Fibroblasts (HFFs) | Cytotoxicity assessment | [1] |

| Reversibility | Reversible | T. gondii in HFFs | Assessment of cytostatic vs. cidal effects | [1] |

| Solubility | 12 mg/mL in DMSO (35.77 mM) | N/A | Stock solution preparation | [2] |

Signaling Pathway

The canonical signaling pathway inhibited by this compound involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate PKG, which in turn phosphorylates various downstream substrate proteins, modulating their activity. One such key substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), which is involved in actin cytoskeleton dynamics. This compound exerts its effect by blocking the kinase activity of PKG, thereby preventing the phosphorylation of its downstream targets.

Experimental Protocols

Protocol 1: Determination of Anti-parasitic Activity against Toxoplasma gondii

This protocol is adapted from the methodology used to determine the IC₅₀ of this compound against T. gondii tachyzoites in HFF cells.

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Complete Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

Cell proliferation assay reagent (e.g., CellTiter 96 AQueous One Solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HFFs into a 96-well plate at a density of 1,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Parasite Infection: The following day, infect the HFF monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) appropriate for your experimental setup.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in complete DMEM to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Treatment: Remove the medium from the infected cells and add the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plates for 5 days at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Assess cell viability using a suitable proliferation assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cytotoxicity Assessment in Mammalian Cells

This protocol is essential to determine the toxic concentration range of this compound on the host cells used in your experiments.

Materials:

-

Mammalian cell line of interest (e.g., HFFs, HeLa, etc.)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, resazurin, or ATP-based assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells of interest in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment. Allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium as described in Protocol 1.

-

Treatment: Replace the medium with the prepared this compound dilutions or vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's protocol.

-

Data Analysis: Plot cell viability against the log of the this compound concentration to determine any potential cytotoxic effects.

Protocol 3: Western Blot Analysis of PKG Inhibition

This protocol allows for the confirmation of this compound's inhibitory effect on the PKG signaling pathway by assessing the phosphorylation status of a downstream target, VASP.

Materials:

-

Cell line expressing PKG and VASP (e.g., vascular smooth muscle cells, platelets, or transfected cells)

-

Complete cell culture medium

-

This compound

-

PKG activator (e.g., 8-Bromo-cGMP)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to approximately 80% confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

PKG Activation: Stimulate the cells with a PKG activator (e.g., 100 µM 8-Bromo-cGMP) for 15-30 minutes to induce VASP phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total VASP antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-VASP signal to the total VASP signal. A decrease in the phospho-VASP/total VASP ratio with increasing concentrations of this compound indicates successful inhibition of PKG.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound in a cell culture experiment.

Potential Applications in Other Research Areas

While the anti-parasitic activity of this compound is well-characterized, its role as a selective PKG inhibitor opens up avenues for its use in other areas of cell biology research.

-

Cancer Research: The cGMP/PKG signaling pathway has been implicated in the regulation of apoptosis in some cancer cell lines.[3] this compound could be used to investigate the role of PKG in cancer cell proliferation and survival. For example, researchers could assess whether inhibition of PKG by this compound sensitizes cancer cells to chemotherapeutic agents.

-

Cardiovascular Research: The PKG pathway is a central mediator of vasodilation. In vitro studies using isolated blood vessels or cultured vascular smooth muscle cells could employ this compound to probe the specific contribution of PKG to the vasodilatory effects of NO donors and other agents that elevate cGMP.

-

Neuroscience: PKG is involved in various neuronal processes, including synaptic plasticity and neuronal differentiation. While specific studies with this compound are lacking, its use in primary neuronal cultures or neuroblastoma cell lines could help to elucidate the role of PKG in these processes.

For these exploratory applications, it is crucial to first establish the effective, non-toxic concentration range of this compound in the specific cell type being investigated, as outlined in Protocol 2. Confirmation of PKG inhibition via Western blotting for a downstream target like p-VASP (Protocol 3) is also highly recommended.

References

- 1. Ascl1-induced neuronal differentiation of P19 cells requires expression of a specific inhibitor protein of cyclic AMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MBP146-78 in a Murine Toxoplasmosis Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of MBP146-78, a potent inhibitor of cGMP-dependent protein kinase (PKG), in a murine model of toxoplasmosis. The provided information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound against Toxoplasma gondii infection in vivo.

Introduction